5-phenyl-1H-indole-7-carboxamide
Description
Properties
CAS No. |
860625-06-5 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-phenyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C15H12N2O/c16-15(18)13-9-12(10-4-2-1-3-5-10)8-11-6-7-17-14(11)13/h1-9,17H,(H2,16,18) |
InChI Key |
IOAHDHUZGJTQFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CN3)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Variations
Key analogues of 5-phenyl-1H-indole-7-carboxamide include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | 5-Ph, 7-CONH₂ | C₉H₈N₂O | 160.17 | Reference compound |
| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 5-F, 2-CONH-benzoylphenyl | C₂₂H₁₆FN₂O₂ | 359.12 | Fluoro substitution, carboxamide at C2 |
| 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide | 5-Br, 7-F, 2-CONH(Me)(Ph) | C₁₇H₁₃BrFN₂O | 385.21 | Bromo/fluoro substitution, N-methylation |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 7-Cl, 3-Me, 2-COOH | C₁₀H₈ClNO₂ | 225.63 | Chloro/methyl substitution, carboxylic acid |
Key Observations :
Key Challenges :
Physicochemical Properties
Melting Points and Spectral Data:
Notes:
- The absence of spectral data for this compound highlights a research gap.
- Fluoro-substituted analogues show distinct $ ^1 \text{H-NMR} $ aromatic shifts (7.0–8.86 ppm) due to electron-withdrawing effects .
Preparation Methods
Key Steps and Conditions:
-
Starting Materials : Ethyl 3-oxobutanoate (26 ) and aniline undergo condensation to form a β-enamino ester intermediate.
-
Cyclization : Treatment with 1,4-benzoquinone and ZnBr₂ as a catalyst induces cyclization to yield 5-hydroxyindole intermediates (e.g., 27 ).
-
Mannich Reaction : Subsequent reaction with formaldehyde and piperidine introduces the carboxamide moiety at the 7-position.
-
Demethylation : Boron tribromide (BBr₃)-mediated demethylation finalizes the carboxamide group.
Advantages and Limitations:
-
Advantages : High regioselectivity for the 7-position; compatible with diverse substituents.
-
Limitations : Requires strict anhydrous conditions; moderate yields due to side reactions during cyclization.
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for indole core formation. For this compound, this method involves phenylhydrazine derivatives and cyclic ketones.
Protocol:
-
Hydrazone Formation : Phenylhydrazine reacts with cyclohexanone under acidic conditions (e.g., methanesulfonic acid) to form a hydrazone intermediate.
-
Cyclization : Thermal or acid-catalyzed cyclization generates the indole skeleton.
-
Functionalization : Oxidation or amidation at the 7-position introduces the carboxamide group.
Yield : 60–72% for the cyclization step; overall yield of 40–50% after functionalization.
Mechanistic Insights:
-
The reaction proceeds via-sigmatropic rearrangement, ensuring high regiochemical control.
-
Palladium catalysts (e.g., Pd/Xantphos) enhance efficiency in N-aryl hydrazone formation.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling enables precise functionalization of preformed indole intermediates.
Representative Route:
-
Indole Bromination : 5-Phenylindole is brominated at the 7-position using N-bromosuccinimide (NBS).
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling of the bromide with a carboxamide source (e.g., CO/NH₃) introduces the carboxamide group.
Conditions :
Comparative Data:
| Method | Catalyst | Yield (%) | Selectivity (7-position) |
|---|---|---|---|
| Buchwald-Hartwig | Pd/Xantphos | 78 | >95% |
| Direct Amination | CuI | 52 | 80% |
Multi-Step Organic Synthesis via Friedel-Crafts Acylation
This method constructs the indole core through sequential Friedel-Crafts acylation, reduction, and hydrolysis.
Steps:
-
Friedel-Crafts Acylation : 5-Chloro-1H-indole-2-carboxylic acid (7 ) reacts with acetyl chloride in nitrobenzene to form a ketone intermediate (9 ).
-
Reduction : Triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) reduces the ketone to a methylene group.
-
Hydrolysis and Amidation : NaOH-mediated hydrolysis followed by coupling with ammonium chloride yields the carboxamide.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-phenyl-1H-indole-7-carboxamide in laboratory settings?
- Methodological Answer : Based on structural analogs (e.g., indole derivatives), researchers should use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. For respiratory protection, NIOSH-approved respirators (e.g., P95 filters) are advised if airborne particles are generated. Work should occur in a fume hood with proper ventilation, and spills must be contained to avoid environmental contamination .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer : A multi-step synthesis involving Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the phenyl group at the 5-position. Carboxamide formation at the 7-position may use acid-catalyzed condensation with appropriate amines. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures high purity. Yield optimization requires controlled temperature (60–80°C) and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns and carboxamide proton signals (δ 10–12 ppm).
- FT-IR : Validate carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
- HRMS : Verify molecular weight (e.g., [M+H]+ peak). X-ray crystallography (via CCDC databases) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can factorial design resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : A 2³ factorial design (e.g., varying solvent polarity, temperature, and catalyst loading) identifies interactions affecting bioassay outcomes. For example, low-polarity solvents may enhance membrane permeability but reduce solubility, skewing IC50 values. Replicating experiments under standardized conditions (e.g., DMSO concentration ≤1% in cell assays) minimizes variability. Meta-analyses of published data should assess methodological rigor (e.g., cell line selection, control groups) .
Q. What computational strategies predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) map electron density to identify nucleophilic sites (e.g., C-3 of indole). Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinases. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-7) with activity, guiding synthetic prioritization .
Q. How can researchers address conflicting crystallographic data on the carboxamide conformation?
- Methodological Answer : Perform variable-temperature XRD to assess conformational flexibility. Compare torsional angles (N-C=O) with Cambridge Structural Database entries. If discrepancies persist, solid-state NMR (13C CP/MAS) can resolve hydrogen-bonding networks influencing conformation. Collaborative data sharing via platforms like CCDC ensures transparency .
Methodological Framework
Q. What experimental controls are essential for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC.
- Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products with LC-MS.
- Oxidative Stress : Add H2O2 (0.1–1 mM) and measure radical scavenging activity using DPPH assays .
Q. How can researchers validate the compound’s role in kinase inhibition pathways?
- Methodological Answer :
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-Glo™ luminescence kits.
- Cellular Profiling : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure apoptosis (Annexin V/PI staining).
- Western Blotting : Quantify phospho-kinase levels (e.g., p-ERK, p-AKT) to confirm pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
